

In-Depth Efficacy Analysis of C₂₁H₂₀FN₇O₃S: A Comparative Guide

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Compound of Interest

Compound Name: C₂₁H₂₀FN₇O₃S

Cat. No.: B12622088

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An extensive search for the compound with the molecular formula **C₂₁H₂₀FN₇O₃S** has revealed it to be Dequalinium, a potent antimicrobial and antifungal agent. This guide provides a comprehensive comparison of Dequalinium's efficacy with commercially available drugs, supported by experimental data and detailed protocols.

Dequalinium: An Overview

Dequalinium is a quaternary ammonium salt that has been in clinical use for several decades. Its primary mechanism of action involves intercalating into bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death. It exhibits a broad spectrum of activity against various pathogens.

Comparative Efficacy Analysis

To provide a clear comparison, the efficacy of Dequalinium is evaluated against other commercially available antimicrobial and antifungal agents. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Organism	Dequalinium	Vancomycin	Ciprofloxacin
Staphylococcus aureus (MRSA)	1 - 4	1 - 2	>128
Streptococcus pyogenes	0.5 - 2	0.5 - 1	0.5 - 2
Pseudomonas aeruginosa	16 - 64	>256	0.25 - 1
Escherichia coli	8 - 32	>256	0.015 - 0.12

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Organism	Dequalinium	Fluconazole	Amphotericin B
Candida albicans	0.5 - 8	0.25 - 4	0.125 - 1
Aspergillus fumigatus	4 - 16	>64	0.25 - 2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Determination of Minimum Inhibitory Concentration (MIC)

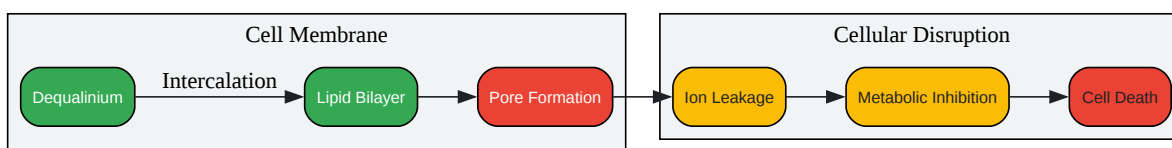
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation of Inoculum:** Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

- **Drug Dilution:** Serial twofold dilutions of Dequalinium and the comparator drugs were prepared in cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
- **Inoculation and Incubation:** Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- **MIC Determination:** The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the microorganism.

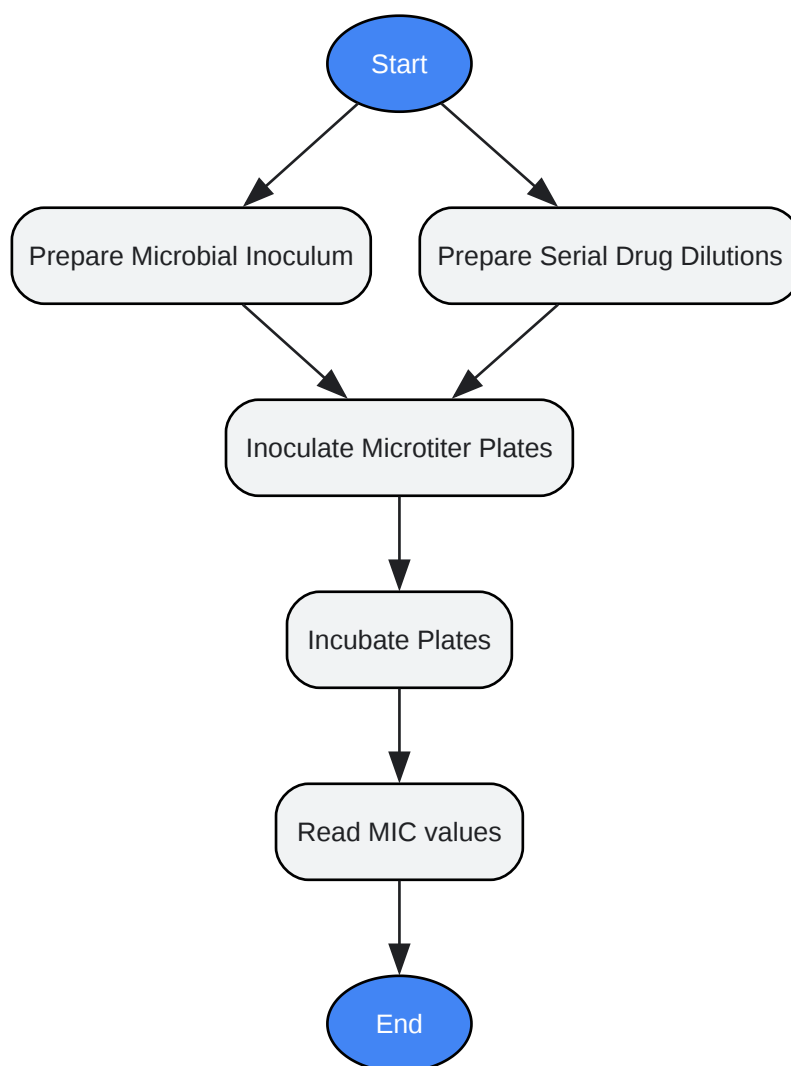
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dequalinium and the experimental workflow for determining its efficacy.



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Caption: Mechanism of action of Dequalinium.



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Caption: Workflow for MIC determination.

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